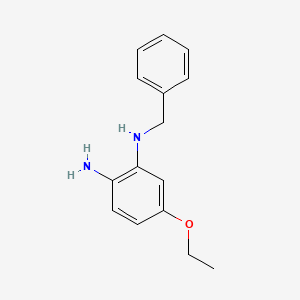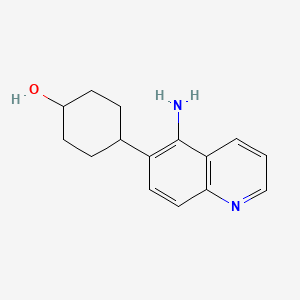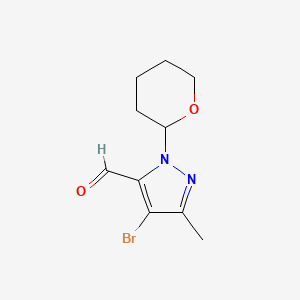![molecular formula C16H16BrNO2 B581745 Benzyl N-[1-(4-bromophényl)éthyl]carbamate CAS No. 1400644-50-9](/img/structure/B581745.png)
Benzyl N-[1-(4-bromophényl)éthyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol. It is characterized by the presence of a benzyl group, a bromophenyl group, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
Chemistry:
Building Block: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry:
Chemical Synthesis: It is used in the synthesis of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a carbonyl compound.
Industrial Production Methods: Industrially, carbamates can be synthesized using a variety of methods, including the reaction of amines with carbon dioxide or phosgene derivatives.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed:
Oxidation: Corresponding benzoic acid derivatives
Reduction: Corresponding amine
Substitution: Various substituted phenyl derivatives
Mécanisme D'action
The mechanism of action of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis . The bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl-4-bromophenyl carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Uniqueness:
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is unique due to the presence of both a benzyl group and a bromophenyl group, which provide specific reactivity and versatility in organic synthesis.
Propriétés
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
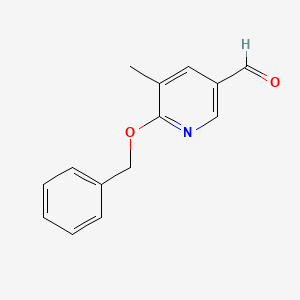
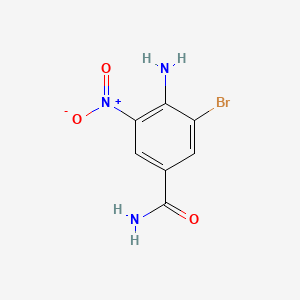
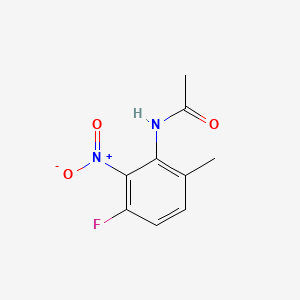
![3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B581666.png)
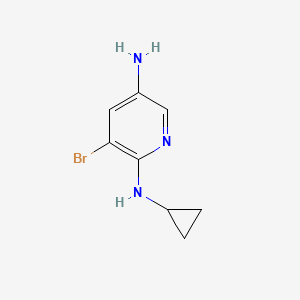
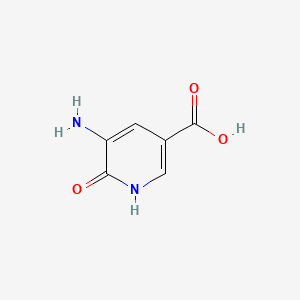
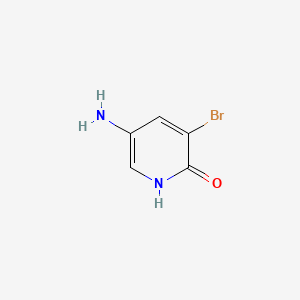

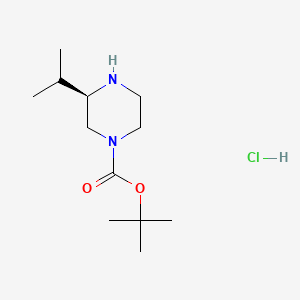
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)
